molecular formula C21H32N2 B5160764 1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine

1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B5160764
M. Wt: 312.5 g/mol
InChI Key: JBNGYRVTKLXUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound with potential applications in scientific research. This compound is a member of the pyrrolopyrazine family, which has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have shown that this compound has the ability to interact with various biological targets, including enzymes, receptors, and ion channels. This interaction can lead to changes in cellular signaling pathways and ultimately result in the physiological effects observed.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. One of the most significant effects observed is its ability to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its potential as a lead compound for the development of new drugs. This compound has also been shown to have low toxicity, making it a safe option for use in experiments. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in experiments.

Future Directions

There are several future directions for research on 1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a lead compound for the development of new drugs. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Conclusion
This compound is a chemical compound with potential applications in various scientific research fields. Its complex synthesis method may limit its availability for use in experiments, but its low toxicity and potential as a lead compound for the development of new drugs make it a promising area of research. Further studies are needed to fully understand the mechanism of action of this compound and its potential for use in the development of new drugs.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate. The intermediate then undergoes cyclization to form the pyrrolopyrazine ring system.

Scientific Research Applications

1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine has potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-cyclohexyl-2-[(2-methylphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2/c1-17-8-5-6-11-19(17)16-23-15-14-22-13-7-12-20(22)21(23)18-9-3-2-4-10-18/h5-6,8,11,18,20-21H,2-4,7,9-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGYRVTKLXUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN3CCCC3C2C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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